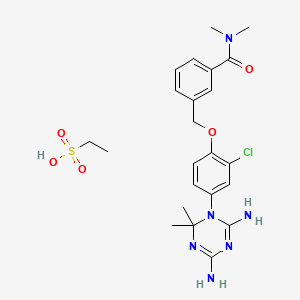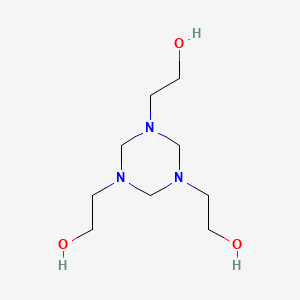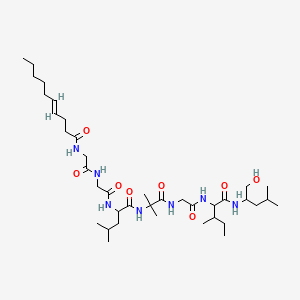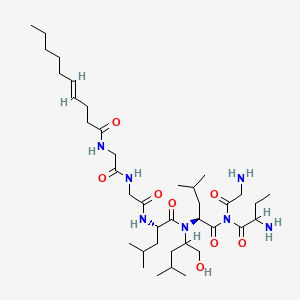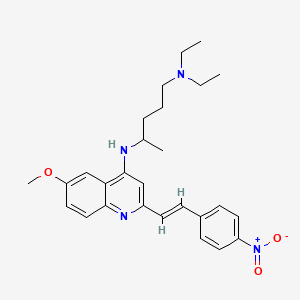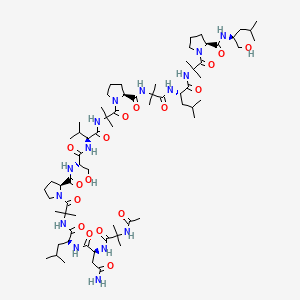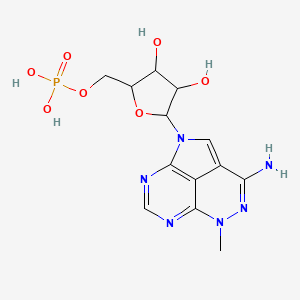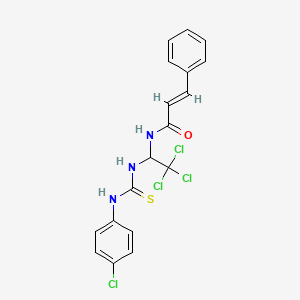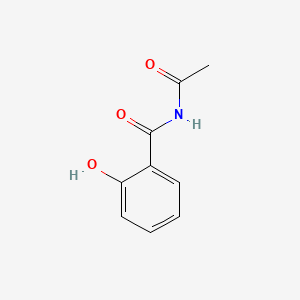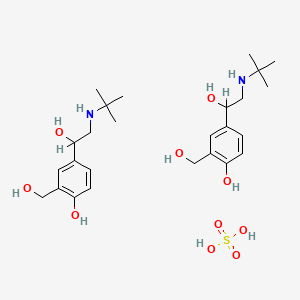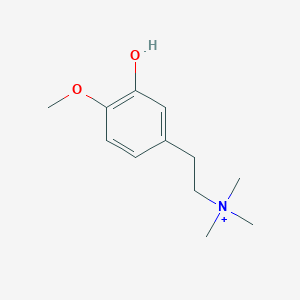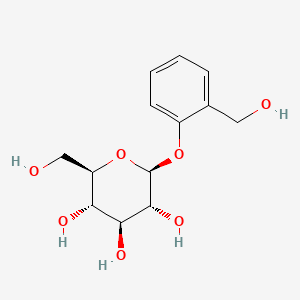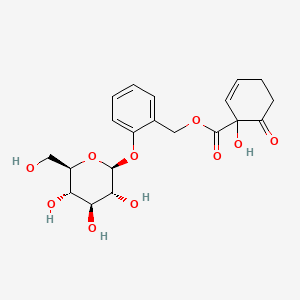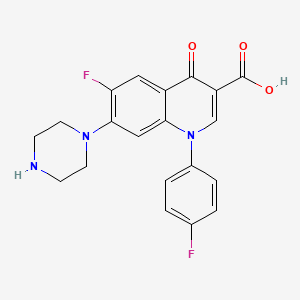
沙雷平
描述
沙雷霉素是一种喹诺酮类抗生素药物,最初是为兽医使用而开发的。它属于氟喹诺酮类抗生素,以其广谱抗菌活性而闻名。沙雷霉素主要用于治疗家禽和其他动物的细菌感染。 它在获得美国或加拿大使用许可之前,就被其制造商艾伯维公司停产了 .
科学研究应用
沙雷霉素已被广泛研究用于其在各个领域的应用:
作用机制
沙雷霉素通过抑制细菌拓扑异构酶 DNA 旋转酶发挥其抗菌作用。 DNA 旋转酶对于控制 DNA 拓扑结构至关重要,并有助于 DNA 复制、修复、失活和转录。 通过抑制该酶,沙雷霉素阻止细菌复制和修复其 DNA,导致细菌细胞死亡 .
生化分析
Biochemical Properties
Sarafloxacin, like other quinolones, inhibits bacterial DNA synthesis and replication by interacting with topoisomerases II (DNA gyrase) and IV . This interaction is facilitated by the carboxyl and ketone groups at positions 3 and 4 of the sarafloxacin molecule .
Cellular Effects
Sarafloxacin has been shown to have significant effects on bacterial cells. For instance, it has been found to increase the sensitivity of drug-resistant Salmonella to sarafloxacin by stimulating central carbon metabolism and increasing intracellular reactive oxygen species level .
Molecular Mechanism
It is known that Sarafloxacin, like other quinolones, inhibits bacterial DNA synthesis and replication by interacting with topoisomerases II (DNA gyrase) and IV .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sarafloxacin have been observed to change over time. For instance, a study conducted on Muscovy ducks showed that the area under the concentration-time curves (AUC 0-24h) were 8.57±0.59 and 8.37±0.29 μg·h/ml following intravenous and oral administration, respectively .
Dosage Effects in Animal Models
In animal models, the effects of Sarafloxacin have been observed to vary with different dosages. A study conducted on Muscovy ducks found that a 10 mg/kg dose may be insufficient for treatment of E. coli O78 infections with an MIC equally to or over 0.125 μg/ml .
Metabolic Pathways
It has been found that exogenous L-leucine can increase the killing effect of Sarafloxacin on SAR-R and other clinically resistant Salmonella serotypes by stimulating the metabolic state of bacteria, especially the TCA cycle .
Transport and Distribution
It is known that the mobility and transport of antibiotics in the environment depend on their sorption behavior .
Subcellular Localization
It is known that the subcellular location generally concerns the mature protein .
准备方法
合成路线和反应条件: 沙雷霉素可以通过一系列化学反应合成,包括形成喹诺酮核心结构。 一种常见的方法是在特定条件下,将 6-氟-1,4-二氢-4-氧代-7-哌嗪-1-基喹啉-3-羧酸与 4-氟苯胺反应,生成沙雷霉素 .
工业生产方法: 沙雷霉素盐酸盐的工业生产涉及基于固体分散技术的可溶性粉末的制备。该方法包括将沙雷霉素盐酸盐与无水葡萄糖均匀混合,并在行星式球磨机中进行球磨。 然后添加可溶性助剂以获得成品 .
化学反应分析
反应类型: 沙雷霉素会发生各种化学反应,包括氧化反应、还原反应和取代反应。
常见试剂和条件:
氧化: 沙雷霉素可以用硫酸介质中的铈(IV)氧化,以钌(II)联吡啶作为敏化剂.
还原: 还原反应可以使用常见的还原剂,例如硼氢化钠进行。
相似化合物的比较
沙雷霉素是氟喹诺酮类抗生素的一部分,其中包括其他化合物,如环丙沙星、恩诺沙星和司帕沙星。
比较:
环丙沙星: 与沙雷霉素类似,环丙沙星抑制 DNA 旋转酶,但更常用于人类医学。
恩诺沙星: 恩诺沙星主要用于兽医学,具有类似的活性谱,但比沙雷霉素使用更广泛。
独特性: 沙雷霉素的独特性在于其在兽医学中的特定应用,以及用锝-99m标记时作为诊断成像剂的潜在用途 .
类似化合物列表:
- 环丙沙星
- 恩诺沙星
- 司帕沙星
- 诺氟沙星
- 左氧氟沙星
属性
IUPAC Name |
6-fluoro-1-(4-fluorophenyl)-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O3/c21-12-1-3-13(4-2-12)25-11-15(20(27)28)19(26)14-9-16(22)18(10-17(14)25)24-7-5-23-6-8-24/h1-4,9-11,23H,5-8H2,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHBWNFJWIASRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=CC=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
91296-87-6 (hydrochloride) | |
| Record name | Sarafloxacin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098105998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8048494 | |
| Record name | Sarafloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98105-99-8 | |
| Record name | Sarafloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98105-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sarafloxacin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098105998 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sarafloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11491 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sarafloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SARAFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RC3WJ907XY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SARAFLOXACIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7035 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Sarafloxacin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039526 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of sarafloxacin?
A1: Sarafloxacin, like other fluoroquinolones, inhibits bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. [, , , ]
Q2: How does resistance to sarafloxacin develop in bacteria?
A2: Resistance to sarafloxacin can arise from mutations in the genes encoding DNA gyrase and topoisomerase IV, reducing the drug's binding affinity. [, ]
Q3: Is there cross-resistance between sarafloxacin and other fluoroquinolones?
A3: Yes, cross-resistance can occur due to shared mechanisms of action and potential for similar resistance mutations. Continuous or excessive use of any fluoroquinolone can contribute to the development of resistance to others within this class. [, ]
Q4: What is the molecular formula and weight of sarafloxacin?
A4: While not explicitly mentioned in the provided abstracts, the molecular formula of sarafloxacin hydrochloride is C20H17F2N3O3·HCl, and its molecular weight is 421.8 g/mol.
Q5: Are there studies exploring the structure-activity relationship (SAR) of sarafloxacin?
A5: Yes, researchers have investigated the SAR of sarafloxacin and related fluoroquinolones. Three-dimensional computer modeling, molecular mechanical, and quantum mechanical methods have been employed to understand how structural modifications affect antibody binding and cross-reactivity with other quinolones. [, ]
Q6: Have there been any pharmacokinetic studies comparing sarafloxacin to other quinolones?
A8: Yes, a comparative study in Atlantic salmon evaluated the pharmacokinetics of sarafloxacin alongside oxolinic acid, flumequine, and enrofloxacin. The study found differences in bioavailability, elimination half-life, and maximum plasma concentration among the four quinolones. []
Q7: How stable is sarafloxacin under different storage conditions?
A9: A study revealed that sarafloxacin hydrochloride in a three-component suspension experienced crystal growth at 40°C, leading to formulation inhomogeneity and assay inconsistencies. This highlights the importance of appropriate storage temperatures to maintain drug stability. []
Q8: What strategies have been explored to improve the solubility and bioavailability of sarafloxacin?
A10: Researchers have successfully developed sarafloxacin hydrochloride β-cyclodextrin inclusion complexes to enhance its solubility and stability. This formulation demonstrated a significant increase in both properties compared to the raw material. []
Q9: Are there slow-release formulations of sarafloxacin available?
A11: Yes, researchers have developed slow-release sarafloxacin hydrochloride microcapsules. These microcapsules aim to provide a sustained release of the drug, improving its efficacy and potentially reducing the frequency of administration. []
Q10: What bacterial infections has sarafloxacin been tested against in vitro?
A12: In vitro studies demonstrate sarafloxacin's effectiveness against various bacterial species, including Escherichia coli, Salmonella pullorum, Pasteurella multocida, Streptococcus equisilis, and different strains of Vibrio spp. and Aeromonas hydrophila. [, , , , , , ]
Q11: Has the efficacy of sarafloxacin been evaluated in animal models of infection?
A13: Several studies demonstrate the in vivo efficacy of sarafloxacin in treating bacterial infections in various animal models. For instance, it has shown efficacy against Edwardsiella ictaluri infection in channel catfish, experimentally induced Streptococcosis suum and Colibacillosis in pigs, and experimentally induced salmonellosis in chicks. [, , , ]
Q12: What is the acute toxicity profile of sarafloxacin in animal studies?
A15: Studies in mice indicate that sarafloxacin hydrochloride exhibits low acute toxicity, with an oral LD50 above 5000 mg/kg body weight. []
Q13: Have any mutagenicity or teratogenicity studies been conducted on sarafloxacin?
A16: Yes, studies in rats and mice found no evidence of mutagenicity or significant teratogenic effects at therapeutically relevant doses of sarafloxacin. []
Q14: Have any immunoassays been developed for sarafloxacin detection?
A18: Yes, both enzyme-linked immunosorbent assays (ELISAs) and fluorescence polarization immunoassays (FPIAs) have been developed for sensitive and specific detection of sarafloxacin. These methods offer advantages like high throughput and potential for on-site analysis. [, , ]
Q15: Are there established quality control measures for sarafloxacin production and use?
A19: While specific quality control measures are not detailed in the abstracts, regulatory bodies like the Food and Drug Administration (FDA) in the United States and the European Medicines Agency (EMA) provide guidelines for the manufacturing and quality control of veterinary drugs, including sarafloxacin. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


